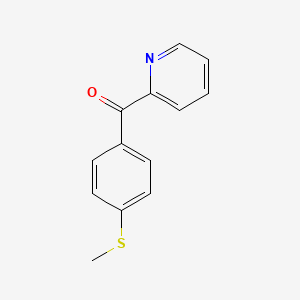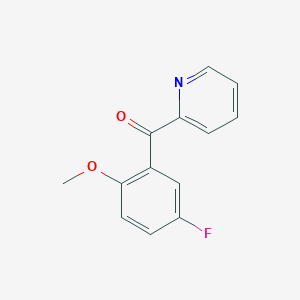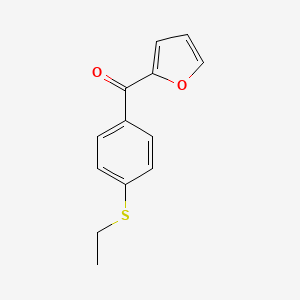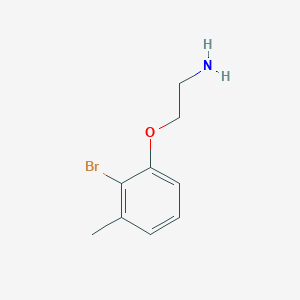
2-(2-Bromo-3-methylphenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-methylphenoxy)ethanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-methylphenoxy)ethanamine typically involves the following steps:
Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-methylphenol.
Etherification: The 2-bromo-3-methylphenol is then reacted with ethylene oxide in the presence of a base like potassium carbonate to form 2-(2-bromo-3-methylphenoxy)ethanol.
Amination: Finally, the 2-(2-bromo-3-methylphenoxy)ethanol is treated with ammonia or an amine source under suitable conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-methylphenoxy)ethanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Nucleophilic Substitution: Products like 2-(2-hydroxy-3-methylphenoxy)ethanamine or 2-(2-cyano-3-methylphenoxy)ethanamine.
Oxidation: Products like 2-(2-nitro-3-methylphenoxy)ethanamine.
Reduction: Products like 2-(3-methylphenoxy)ethanamine.
Scientific Research Applications
2-(2-Bromo-3-methylphenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and amine groups play crucial roles in binding to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-methylphenoxy)ethanamine: Similar structure but with the methyl group at the 4-position.
2-(2-Chloro-3-methylphenoxy)ethanamine: Chlorine atom instead of bromine.
2-(2-Bromo-3-ethylphenoxy)ethanamine: Ethyl group instead of methyl.
Uniqueness
2-(2-Bromo-3-methylphenoxy)ethanamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
2-(2-bromo-3-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVSURQWSNJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
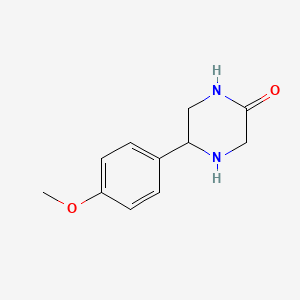
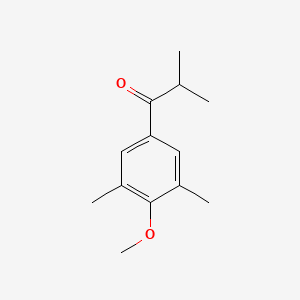
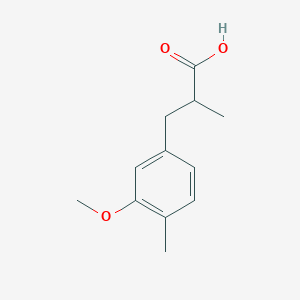
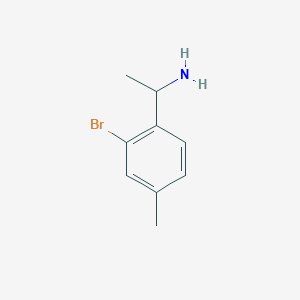

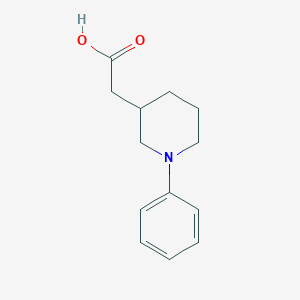
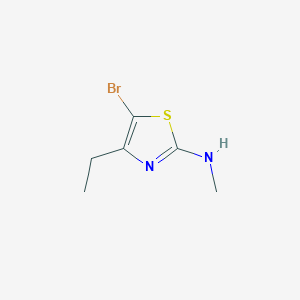
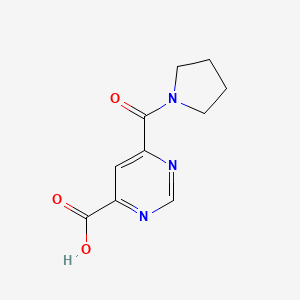
![Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone](/img/structure/B7966008.png)
![[2-(Benzyloxy)-3-methylphenyl]methanamine](/img/structure/B7966011.png)

